methyl (Z)-4-(4-bromo-3-methylanilino)-4-oxobut-2-enoate
Overview
Description
Methyl (Z)-4-(4-bromo-3-methylanilino)-4-oxobut-2-enoate is an organic compound that belongs to the class of enones It is characterized by the presence of a bromine atom, a methyl group, and an anilino group attached to a but-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-4-(4-bromo-3-methylanilino)-4-oxobut-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-3-methylaniline and methyl acetoacetate.
Condensation Reaction: The 4-bromo-3-methylaniline is reacted with methyl acetoacetate under basic conditions to form the corresponding enamine intermediate.
Cyclization: The enamine intermediate undergoes cyclization to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-4-(4-bromo-3-methylanilino)-4-oxobut-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
Methyl (Z)-4-(4-bromo-3-methylanilino)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl (Z)-4-(4-bromo-3-methylanilino)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl (Z)-4-(4-chloro-3-methylanilino)-4-oxobut-2-enoate: Similar structure but with a chlorine atom instead of bromine.
Methyl (Z)-4-(4-fluoro-3-methylanilino)-4-oxobut-2-enoate: Similar structure but with a fluorine atom instead of bromine.
Methyl (Z)-4-(4-iodo-3-methylanilino)-4-oxobut-2-enoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl (Z)-4-(4-bromo-3-methylanilino)-4-oxobut-2-enoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound distinct in its chemical and biological properties.
Properties
IUPAC Name |
methyl (Z)-4-(4-bromo-3-methylanilino)-4-oxobut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-8-7-9(3-4-10(8)13)14-11(15)5-6-12(16)17-2/h3-7H,1-2H3,(H,14,15)/b6-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUGSMOSBFKOMO-WAYWQWQTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C\C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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